![molecular formula C14H13NO2 B1368122 2-(2-Methoxybenzoyl)-3-methylpyridine CAS No. 120280-99-1](/img/structure/B1368122.png)
2-(2-Methoxybenzoyl)-3-methylpyridine
Overview
Description
“2-Methoxybenzoyl chloride” is a chemical compound with the linear formula CH3OC6H4COCl . It has a molecular weight of 170.59 .
Synthesis Analysis
While specific synthesis methods for “2-(2-Methoxybenzoyl)-3-methylpyridine” were not found, “2-Methoxybenzoyl chloride” has been used in the preparation of 2-methoxybenzoyl-ferrocene through Friedel Crafts reaction .
Molecular Structure Analysis
The molecular structure of “2-Methoxybenzoyl chloride” is represented by the SMILES string COc1ccccc1C(Cl)=O . The InChI is 1S/C8H7ClO2/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3 .
Physical And Chemical Properties Analysis
“2-Methoxybenzoyl chloride” has a refractive index n20/D of 1.572 (lit.), a boiling point of 128-129 °C/8 mmHg (lit.), and a density of 1.146 g/mL at 25 °C (lit.) .
Scientific Research Applications
Synthesis and Structural Studies
Synthesis and Characterization of Schiff Base Compounds
A Schiff base derived from 2-amino-3-methylpyridine and 2-hydroxy-4-methoxybenzaldehyde was synthesized and characterized. This study provided insights into the structural properties of such compounds, potentially relevant to applications in material science and coordination chemistry (Bai Linsha, 2015).
Coordination Chemistry and Molecular Structure
The molecular structure and crystallization of compounds involving 2-methoxybenzoic acid, highlighting the chemical interactions and bonding characteristics, are crucial for developing advanced materials and understanding molecular interactions (X. Qian & F. Liu, 2012).
Crystallography of Organic Salts
The crystal structures of organic salts synthesized from 2-amino-6-methylpyridine and various methylbenzoic acids were analyzed. This research contributes to the field of crystal engineering, important for pharmaceuticals and material science (K. Thanigaimani et al., 2015).
Chemical Reactions and Molecular Interactions
Study of Chemical Reactions Involving 2-Amino-N-heterocycles
Research into the reactions of 2-amino-N-heterocycles, including 2-amino-3-methylpyridine, with various compounds. This study is vital for understanding chemical reactivity and synthesis pathways in organic chemistry (James A. Mitchell & D. Reid, 1982).
Synthesis of Novel Compounds
The synthesis of new compounds involving derivatives of 3-methylpyridine, demonstrating the diverse applications and versatility of these compounds in synthetic chemistry (Pan Xiang-jun, 2006).
Development of Coordination Polymers
Study of cobalt complexes with 2-methoxybenzoic acid and 4,4'-bipyridine, which are essential for understanding coordination chemistry and potential applications in catalysis and material science (V. Pedireddi & S. Varughese, 2004).
Safety and Hazards
properties
IUPAC Name |
(2-methoxyphenyl)-(3-methylpyridin-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-10-6-5-9-15-13(10)14(16)11-7-3-4-8-12(11)17-2/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVCZFSZYUCEQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)C2=CC=CC=C2OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxybenzoyl)-3-methylpyridine |
Synthesis routes and methods
Procedure details
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